molecular formula C24H18ClF3N4O3S B11232083 ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11232083
M. Wt: 534.9 g/mol
InChI Key: UACJRVOOVKCNNW-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyrazolo[1,5-a]pyrimidine moiety, a cyclopenta[b]thiophene ring, and various substituents such as chloro, phenyl, and trifluoromethyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The introduction of the chloro, phenyl, and trifluoromethyl groups is achieved through selective substitution reactions. The final step involves the coupling of the pyrazolo[1,5-a]pyrimidine core with the cyclopenta[b]thiophene ring, followed by esterification to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Purification techniques, including chromatography and recrystallization, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific substituents or to convert functional groups to their reduced forms.

    Substitution: The chloro, phenyl, and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit various biological activities and are used in medicinal chemistry.

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds are known for their potential as kinase inhibitors and are studied for their anticancer properties.

    Trifluoromethyl-Substituted Compounds: The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug design.

The uniqueness of this compound lies in its combination of multiple functional groups and heterocyclic rings, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C24H18ClF3N4O3S

Molecular Weight

534.9 g/mol

IUPAC Name

ethyl 2-[[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C24H18ClF3N4O3S/c1-2-35-23(34)17-13-9-6-10-15(13)36-22(17)30-21(33)19-18(25)20-29-14(12-7-4-3-5-8-12)11-16(24(26,27)28)32(20)31-19/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,30,33)

InChI Key

UACJRVOOVKCNNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

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